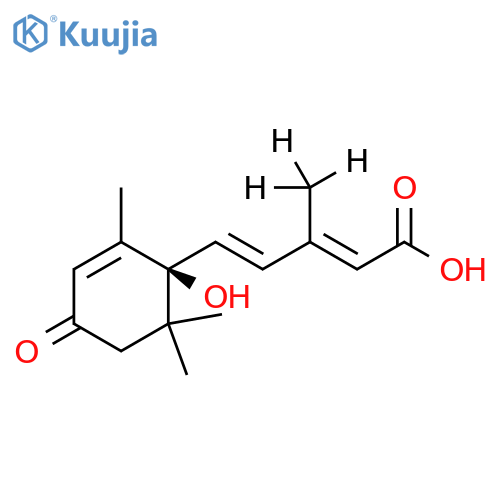Cas no 82298-40-6 ((+)-trans,trans-Abscisic Acid-d3)

82298-40-6 structure
商品名:(+)-trans,trans-Abscisic Acid-d3
CAS番号:82298-40-6
MF:C15H20O4
メガワット:264.316905021667
CID:4771464
(+)-trans,trans-Abscisic Acid-d3 化学的及び物理的性質
名前と識別子
-
- (+)-trans,trans-Abscisic Acid-d3
-
- インチ: 1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7+/t15-/m1/s1
- InChIKey: JLIDBLDQVAYHNE-IBPUIESWSA-N
- ほほえんだ: C(/[C@]1(C(=CC(=O)CC1(C)C)C)O)=C\C(\C([H])([H])[H])=C\C(=O)O
(+)-trans,trans-Abscisic Acid-d3 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A110098-25mg |
(+)-trans,trans-Abscisic Acid-d3 |
82298-40-6 | 25mg |
$ 11200.00 | 2023-09-09 | ||
| TRC | A110098-10mg |
(+)-trans,trans-Abscisic Acid-d3 |
82298-40-6 | 10mg |
$ 3829.00 | 2023-04-19 | ||
| TRC | A110098-2.5mg |
(+)-trans,trans-Abscisic Acid-d3 |
82298-40-6 | 2.5mg |
$ 1074.00 | 2023-04-19 | ||
| TRC | A110098-5mg |
(+)-trans,trans-Abscisic Acid-d3 |
82298-40-6 | 5mg |
$ 2027.00 | 2023-04-19 | ||
| TRC | A110098-1mg |
(+)-trans,trans-Abscisic Acid-d3 |
82298-40-6 | 1mg |
$ 483.00 | 2023-04-19 |
(+)-trans,trans-Abscisic Acid-d3 関連文献
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
82298-40-6 ((+)-trans,trans-Abscisic Acid-d3) 関連製品
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
